4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
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Overview
Description
4-Methyl-1-azabicyclo[221]heptane-3-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
- 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
Uniqueness
4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
4-methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8-2-3-9(5-8)4-6(8)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H |
InChI Key |
WAHYHNAFVYEHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(C1)CC2C(=O)O.Cl |
Origin of Product |
United States |
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